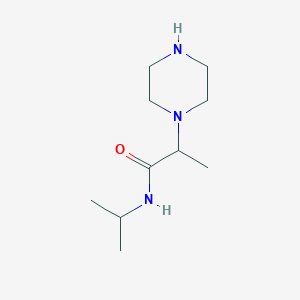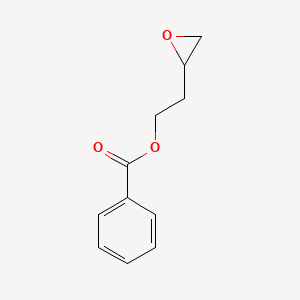
2-(oxiran-2-yl)ethyl Benzoate
Overview
Description
2-(Oxiran-2-yl)ethyl benzoate is an organic compound belonging to the class of carboxylic esters, which are molecules composed of a carbonyl group connected to an alcohol via an oxygen atom. This compound is a colorless liquid with a sweet, fruity odor, and is soluble in water, alcohol, and other organic solvents. It is used in the synthesis of a variety of chemicals, including pharmaceuticals, fragrances, and dyes.
Mechanism of Action
2-(Oxiran-2-yl)ethyl benzoate is a carboxylic ester, which means that it is composed of a carbonyl group connected to an alcohol via an oxygen atom. The reaction of ethyl benzoate and oxirane in the presence of an acid catalyst leads to the formation of this compound. The acid catalyst helps to break the C-O bond of the ethyl benzoate, allowing the oxygen atom to react with the oxirane to form the desired product.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
2-(Oxiran-2-yl)ethyl benzoate is a useful reagent for laboratory experiments due to its low cost and availability. It is also relatively easy to synthesize, and the reaction is generally fast and yields a high percentage of the desired product. However, it is important to note that the reaction requires an acid catalyst, which can be hazardous if not handled properly.
Future Directions
There are a number of potential future directions for the use of 2-(oxiran-2-yl)ethyl benzoate. It could be used in the synthesis of more complex molecules, such as polymers and other organic compounds. It could also be used in the synthesis of drugs and other pharmaceuticals. Additionally, it could be used in the synthesis of fragrances and dyes. Finally, it could be used in the synthesis of materials for use in the medical, automotive, and aerospace industries.
Scientific Research Applications
2-(Oxiran-2-yl)ethyl benzoate is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, fragrances, and dyes. It is also used in the synthesis of other organic compounds, such as esters, amides, and ethers. Additionally, it is used in the synthesis of polymers, such as polyurethanes and polyesters.
properties
IUPAC Name |
2-(oxiran-2-yl)ethyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(9-4-2-1-3-5-9)13-7-6-10-8-14-10/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQMLEBNSBTRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCOC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



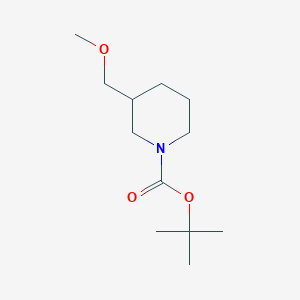
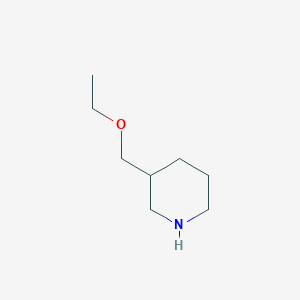
![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)

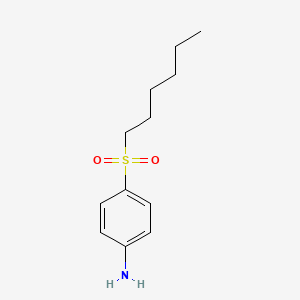

![2-[(3-Chlorophenyl)methoxy]acetic acid](/img/structure/B3161128.png)
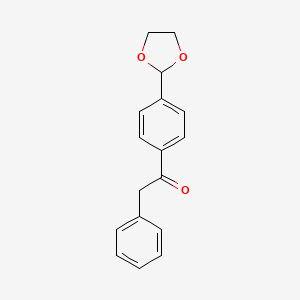
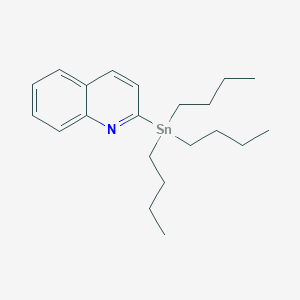
![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)

![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/structure/B3161172.png)
